molecular formula C9H8O3 B12874894 6-Methoxybenzofuran-3-ol

6-Methoxybenzofuran-3-ol

Cat. No.: B12874894
M. Wt: 164.16 g/mol
InChI Key: DNBWDCJLHVOQHX-UHFFFAOYSA-N
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Description

6-Methoxybenzofuran-3-ol (CAS 500891-55-4) is a chemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . This benzofuran derivative is a key synthetic intermediate and scaffold in medicinal chemistry research, particularly in the development of novel bioactive molecules. Scientific studies on structurally related 6-methoxy- and 6-hydroxy substituted benzofurans have demonstrated their significant value in pharmacological profiling, showing potential for enzyme inhibition . Specifically, such compounds have been evaluated in vitro for their ability to inhibit enzymes like α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), which are key targets in the pathogenesis and management of Type 2 Diabetes Mellitus (T2DM) . The mechanism of action for these analogues often involves specific binding interactions, such as hydrogen bonding and π-π stacking, within the active sites of the target enzymes, as confirmed by molecular docking analyses . Furthermore, research into similar 5-bromobenzofuran derivatives has revealed moderate to significant antigrowth effects against breast cancer cell lines (MCF-7), as well as nitric oxide radical scavenging and cell-based antioxidant activity, highlighting the broader research potential of the benzofuran core . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-1-benzofuran-3-ol

InChI

InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-5,10H,1H3

InChI Key

DNBWDCJLHVOQHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)O

Origin of Product

United States

Synthetic Methodologies for 6 Methoxybenzofuran 3 Ol and Its Structural Analogs

Strategies for the Benzofuran (B130515) Ring System Construction

The formation of the benzofuran nucleus generally involves the construction of the furan (B31954) ring fused to a benzene (B151609) ring. Intramolecular strategies for achieving this transformation are diverse and offer different advantages in terms of substrate scope, regioselectivity, and functional group tolerance.

Intramolecular cyclization reactions are powerful tools for the synthesis of heterocyclic compounds as they can be entropically favored and often proceed with high regioselectivity. A variety of such methods have been successfully applied to the synthesis of benzofurans.

The Perkin reaction, historically a method for the synthesis of coumarins, has been adapted for the formation of benzofurans. jocpr.com The classical approach involves the condensation of a salicylaldehyde (B1680747) derivative with an acetic anhydride (B1165640) in the presence of a weak base. While the original Perkin synthesis of benzofuran itself starts from coumarin (B35378), modern adaptations have expanded the scope of this reaction. jocpr.com For instance, the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids under Perkin reaction conditions has been shown to yield 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. researchgate.net This demonstrates the potential for synthesizing substituted benzofurans, including those with methoxy (B1213986) groups on the benzene ring, which are structural features of 6-methoxybenzofuran-3-ol.

Starting MaterialReagents/ConditionsProductYieldReference
CoumarinNot specifiedBenzofuranNot specified jocpr.com
2-(2-formyl-6-methoxyphenoxy)alkanoic acidsPerkin reaction conditions2-alkyl-7-methoxy-5-nitrobenzo[b]furansNot specified researchgate.net

The McMurry reaction, a reductive coupling of two carbonyl groups using a low-valent titanium species, is a powerful tool for the formation of alkenes and has been ingeniously applied to the intramolecular synthesis of heterocycles, including benzofurans. jocpr.comyoutube.comwikipedia.org This reaction typically involves the use of titanium chloride (e.g., TiCl₃ or TiCl₄) in the presence of a reducing agent like zinc, lithium aluminum hydride, or potassium. wikipedia.orgscribd.com Ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization in the presence of low-valent titanium to afford benzofurans in good yields. jocpr.com This methodology is particularly useful for the synthesis of hindered benzofurans. youtube.com For example, a two-step synthesis of 2-arylbenzofurans has been developed involving a selective cross-McMurry coupling of a salicylaldehyde with an aromatic aldehyde, followed by oxidative cyclization of the resulting o-vinylphenol. nih.gov This highlights the versatility of the McMurry reaction in accessing a variety of substituted benzofurans.

Starting MaterialReagents/ConditionsProductYieldReference
Ketones/AldehydesTiCl₃, LiAlH₄AlkenesNot specified wikipedia.org
Salicylaldehyde and Aromatic AldehydeMcMurry coupling, then oxidative cyclization2-ArylbenzofuransNot specified nih.gov
Ketoesters from o-hydroxyacetophenonesLow-valent titaniumBenzofuransGood jocpr.com

Acid-catalyzed intramolecular cyclization is a common and effective strategy for the synthesis of benzofurans. This approach typically involves the dehydration of a suitable precursor, leading to the formation of the furan ring. For instance, the acid-catalyzed cyclization of 2-phenoxyalkanals using Amberlyst-15 resin has been reported as an efficient route to 2-alkylbenzo[b]furans. researchgate.net Similarly, the cyclization of aryloxyacetaldehyde acetals catalyzed by polyphosphoric acid (PPA) provides a general synthesis for (4–7)-substituted benzofurans. researchgate.net The use of Brønsted acids to catalyze the ring-opening of benzofuranyl carbinols and subsequent recyclization with 1,3-dicarbonyls can lead to the formation of functionalized furans, demonstrating the dynamic nature of these systems under acidic conditions. nih.gov Furthermore, Lewis acids have been employed in the intramolecular ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals to produce 1-hydroxycarbazoles, showcasing the utility of acid catalysis in complex heterocyclic synthesis. mdpi.com

Starting MaterialCatalyst/ConditionsProductYieldReference
2-PhenoxyalkanalsAmberlyst-15 resin2-Alkylbenzo[b]furansNot specified researchgate.net
Aryloxyacetaldehyde acetalsPolyphosphoric acid (PPA)(4–7)-Substituted benzofuransNot specified researchgate.net
Benzofuranyl carbinols and 1,3-dicarbonylsBrønsted acidFunctionalized furansGood to excellent nih.gov
5-(Indolyl)2,3-dihydrofuran acetalsLewis acid1-HydroxycarbazolesUp to 90% mdpi.com

The intramolecular Wittig reaction is a powerful method for the formation of carbon-carbon double bonds and has been successfully employed in the synthesis of various heterocyclic systems, including benzofurans. rsc.orgnih.govacs.org This reaction involves the in-situ formation of a phosphorus ylide which then reacts with a carbonyl group within the same molecule to form a cyclic alkene. rsc.org A general preparation of functionalized benzofurans can be achieved through a chemoselective intramolecular Wittig reaction involving ester functionalities. rsc.org This method is characterized by its mild reaction conditions and broad substrate scope. acs.org For example, the reaction of Michael acceptors with acid chlorides in the presence of a phosphine (B1218219) can generate phosphorus ylide intermediates that undergo chemoselective intramolecular Wittig reactions to afford highly functionalized benzofurans in good yields. rsc.org This approach has been utilized for the synthesis of 2-aryl/alkyl-7-methoxybenzofuran-5-carboxaldehydes from vanillin, demonstrating its applicability to the synthesis of methoxy-substituted benzofurans. researchgate.net

Starting MaterialReagents/ConditionsProductYieldReference
Michael acceptors, acid chloridesBu₃P, Et₃NFunctionalized benzofuransGood rsc.org
Vanillin derivative (phosphonium salt)Aromatic/aliphatic acid chlorides, triethylamine7-methoxy-2-alkyl/aryl-l-benzofuran-5-carboxaldehydeNot specified researchgate.net
N-acyl imines, pivaloyl chlorideBu₃P, Et₃NBenzofuran derivativesGood acs.org

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and its intramolecular variant provides a direct route to fused-ring systems, including benzofurans. nih.gov This reaction typically involves the acylation or alkylation of an aromatic ring, catalyzed by a Lewis or Brønsted acid. nih.gov A highly effective method for the construction of 2,3-unsubstituted benzofurans involves the phosphoric acid-catalyzed intramolecular Friedel-Crafts reaction of aryloxyacetaldehyde diethyl acetals. rsc.orgresearchgate.net This method exhibits good functional group tolerance, accommodating both electron-withdrawing and electron-donating groups. rsc.org Furthermore, intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones has been utilized in the total synthesis of multisubstituted benzofurans. nih.gov Various Lewis acids such as BBr₃, p-TSA, Bi(OTf)₃, and Ga(OTf)₃ have been employed to catalyze the direct intramolecular cyclodehydration of these ketones. nih.gov FeCl₃ has also been shown to mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofuran rings through a direct oxidative aromatic C–O bond formation. nih.gov

Starting MaterialCatalyst/ConditionsProductYieldReference
Aryloxyacetaldehyde diethyl acetalsPhosphoric acid2,3-Unsubstituted benzofuransUp to 94% rsc.org
α-Aryloxyaryl ketonesBBr₃, p-TSA, Bi(OTf)₃, or Ga(OTf)₃Multisubstituted benzofuransNot specified nih.gov
Electron-rich-aryl ketonesFeCl₃BenzofuransNot specified nih.gov

Intramolecular Cyclization Approaches

Photolytic Cyclization of α-Phenylketones to Benzofurans

The photochemical synthesis of benzofurans can be achieved through the irradiation of α-aryloxy ketones. This process typically involves the photolytic cleavage of the etheric C-O bond, leading to the formation of a phenoxy radical and a ketyl radical. Subsequent ortho-rearrangement of the phenoxy radical, followed by intramolecular cyclization and tautomerization, yields the benzofuran scaffold.

While the direct photolytic cyclization of α-phenylketones to form benzofurans is less commonly reported, the photolysis of α-aryloxy ketones provides a viable photochemical route. For instance, irradiation of α-phenoxyacetophenone in methanol (B129727) can lead to the formation of 2-phenylbenzofuran (B156813). The reaction proceeds through a mechanism involving an initial ortho-photo-Fries-type rearrangement.

PrecursorProductReaction ConditionsYield (%)Reference
α-Phenoxyacetophenone2-PhenylbenzofuranIrradiation in methanol-
Cyclodehydration of α-Phenoxy Ketones for Benzofuran Access

A robust and widely utilized method for the synthesis of 3-substituted and 2,3-disubstituted benzofurans is the cyclodehydration of α-phenoxy ketones. This reaction is typically promoted by strong acids, with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) being particularly effective. Current time information in Los Angeles, CA, US.researchgate.netresearchgate.netacs.orgnih.gov The mechanism is believed to proceed through an intramolecular electrophilic aromatic substitution (EAS) onto the phenoxy ring, followed by a dehydration step to afford the aromatic benzofuran. researchgate.netchemrxiv.org

The starting α-phenoxy ketones are readily accessible through the Williamson ether synthesis, by reacting a substituted phenol (B47542) with an α-halo ketone. researchgate.net For the synthesis of a this compound derivative, one would start with a methoxyphenol. The nature and position of substituents on both the phenoxy and the ketone moieties can influence the reaction's efficiency and regioselectivity. Electron-donating groups on the phenoxy ring generally facilitate the electrophilic attack and lead to higher yields. researchgate.net

α-Phenoxy KetoneReagentProductYield (%)
2-PhenoxyacetophenoneEaton's Reagent3-Phenylbenzofuran89
2-(4-Methoxyphenoxy)acetophenoneEaton's Reagent3-Phenyl-6-methoxybenzofuran92
2-PhenoxypropiophenoneEaton's Reagent2-Methyl-3-phenylbenzofuran94
Lewis Acid Mediated Cycloaddition Reactions in Benzofuran Synthesis

Lewis acid-mediated reactions provide another versatile entry into the benzofuran scaffold. One prominent strategy involves the intramolecular Diels-Alder reaction of furan-tethered dienophiles. In this approach, a furan ring acts as the diene, and a tethered alkyne or alkene serves as the dienophile. The subsequent cycloaddition and aromatization sequence can lead to the formation of the benzofuran ring system. The substitution pattern on the furan and the nature of the tether can be tailored to produce a variety of substituted benzofurans.

For example, an ene-yne substituted furan can undergo an intramolecular didehydro-Diels-Alder reaction to afford the corresponding benzofuran. mdpi.com The reaction conditions can be controlled to favor either the aromatic benzofuran or a dihydrobenzofuran product. mdpi.com

SubstrateReaction TypeProduct
Furan-tethered alkyneIntramolecular Diels-AlderSubstituted Benzofuran
2,4-Diyn-1-ols and dicarbonyl compoundsDomino Reaction (BF₃·OEt₂)Benzofuran derivatives

Another approach involves Lewis acid-promoted domino reactions. For instance, a boron trifluoride diethyl etherate-promoted reaction between 2,4-diyn-1-ols and dicarbonyl compounds proceeds through propargylation, intramolecular cyclization, isomerization, and finally benzannulation to yield highly substituted benzofurans in good yields. researchgate.net

Palladium-Catalyzed Coupling and Cyclization Reactions

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Several powerful methods have been developed that utilize palladium-catalyzed cross-coupling and cyclization reactions to construct the benzofuran core with high efficiency and functional group tolerance.

Sonogashira Coupling and Subsequent Cyclization Protocols

A highly effective strategy for the synthesis of 2,3-disubstituted benzofurans involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. Current time information in Los Angeles, CA, US.researchgate.net This sequence can be performed in a one-pot fashion, making it a particularly attractive method for generating molecular diversity. Current time information in Los Angeles, CA, US. The initial Sonogashira coupling, catalyzed by a palladium complex and a copper(I) co-catalyst, forms a 2-alkynylphenol intermediate. This intermediate then undergoes a palladium-catalyzed cyclization with an aryl or vinyl halide or triflate to furnish the 2,3-disubstituted benzofuran. Current time information in Los Angeles, CA, US.

To synthesize a 6-methoxybenzofuran (B1631075) derivative, a 2-iodo-4-methoxyphenol (B1280454) would be a suitable starting material. The choice of the terminal alkyne and the coupling partner for the cyclization step allows for the introduction of various substituents at the 2- and 3-positions of the benzofuran ring. The use of microwave irradiation has been shown to shorten reaction times and improve yields in some cases. Current time information in Los Angeles, CA, US.

o-IodophenolTerminal AlkyneAryl IodideProductYield (%)
2-IodophenolPhenylacetyleneIodobenzene2,3-Diphenylbenzofuran87
2-Iodo-4-methoxyphenolPhenylacetyleneIodobenzene6-Methoxy-2,3-diphenylbenzofuran85
2-Iodophenol1-Hexyne4-Iodoanisole2-Butyl-3-(4-methoxyphenyl)benzofuran78
C-H Bond Functionalization Methodologies

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of benzofuran synthesis, palladium-catalyzed C-H activation of phenols followed by coupling with alkynes or alkenes and subsequent cyclization represents a modern and efficient approach.

One such strategy involves the reaction of phenols with alkynes in the presence of a palladium catalyst. The reaction is thought to proceed via an initial ortho-C-H activation of the phenol, followed by insertion of the alkyne and subsequent intramolecular C-O bond formation to yield the benzofuran. This method avoids the need for pre-functionalized starting materials like o-halophenols.

Another variation employs benzoquinones as starting materials. A palladium-catalyzed C-H functionalization of benzoquinone with terminal alkynes, followed by cyclization, can produce 5-hydroxybenzofuran derivatives. In this case, the benzoquinone acts as both a reactant and an oxidant.

Phenol/BenzoquinoneCoupling PartnerCatalyst/ConditionsProductYield (%)
PhenolDiphenylacetylenePd(OAc)₂2,3-Diphenylbenzofuran-
1,4-BenzoquinonePhenylacetylenePd(OAc)₂5-Hydroxy-2-phenylbenzofuran75
2-HydroxystyreneIodobenzenePd(OAc)₂2-Arylbenzofuran-
Negishi Coupling Strategies for Benzofuran Derivatives

The Negishi cross-coupling reaction, which involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate, is a powerful tool for C-C bond formation. researchgate.netmdpi.com While often used to functionalize a pre-existing benzofuran ring, Negishi coupling can also be strategically employed in the synthesis of the benzofuran core itself.

A common strategy involves the synthesis of a biaryl precursor through a Negishi coupling, which then undergoes an intramolecular cyclization to form the furan ring. For example, a directed ortho-lithiation of a fluoroarene followed by transmetalation to zinc and subsequent Negishi coupling with a 2-bromophenyl acetate (B1210297) can generate a biaryl intermediate. In situ deprotection of the acetate and intramolecular nucleophilic aromatic substitution (SNAr) then leads to the formation of a dibenzofuran. A similar strategy, starting with appropriate precursors, can be envisioned for the synthesis of the benzofuran core.

Organozinc ReagentOrganic HalideProduct of Cyclization
Organozinc derivative of a fluoropyridine2-Bromophenyl acetateBenzofuropyridine
Organozinc derivative of a fluoroarene2-Bromophenyl acetateDibenzofuran

This approach allows for the assembly of complex, fused benzofuran systems from readily available starting materials under mild conditions.

Other Metal-Catalyzed Synthetic Routes

The synthesis of benzofurans, including this compound and its analogs, has been significantly advanced through the use of various metal catalysts. These methods often provide high efficiency, selectivity, and functional group tolerance, making them powerful tools in organic synthesis.

A notable strategy for the synthesis of substituted benzofurans involves a tandem process of ruthenium-catalyzed isomerization and ring-closing metathesis (RCM). This method utilizes readily available 1-allyl-2-allyloxybenzenes as starting materials. The process is initiated by the ruthenium-mediated isomerization of both the C-allyl and O-allyl groups to form vinyl intermediates. This is followed by an RCM reaction between the newly formed C-vinylic and O-vinylic groups to construct the benzofuran ring. organic-chemistry.org

This approach has demonstrated considerable efficiency and versatility, accommodating a range of substituents on the aromatic ring. organic-chemistry.org The tolerance of various functional groups, including electron-withdrawing groups like nitro and aldehyde, is a significant advantage, as these groups can be used for further chemical modifications. organic-chemistry.org Research has shown that this method can produce the final benzofuran products in variable yields, with some reactions achieving quantitative conversion. organic-chemistry.org The Grubbs I or II catalysts are commonly employed for these transformations. researchgate.net The robustness of ruthenium catalysts to air, water, and various polar functionalities makes them particularly suitable for complex syntheses. uwindsor.ca

Table 1: Ruthenium-Catalyzed Synthesis of Benzofurans
Starting MaterialCatalystReaction TypeKey FeaturesYield
1-Allyl-2-allyloxybenzenesRuthenium complexes (e.g., Grubbs catalysts)Isomerization / Ring-Closing Metathesis (RCM)Tolerates various substituents, including electron-withdrawing groups.Up to 100% organic-chemistry.org

Nickel catalysis provides an effective route for synthesizing benzofuran derivatives through the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org This methodology has been developed as a versatile and efficient approach to creating diversely substituted 3-aryl benzofurans. thieme.dethieme.de The reaction typically involves substrates bearing electron-donating or electron-withdrawing groups, which are converted into the corresponding benzofuran products in moderate to good yields. organic-chemistry.orgthieme.de

Optimized reaction conditions often involve the use of nickel salts such as Ni(OTf)₂ or Ni(dppp)₂Cl₂ in combination with a ligand like 1,10-phenanthroline (B135089) (1,10-Phen). The reaction is typically carried out in a solvent such as acetonitrile (B52724) (MeCN) under an inert atmosphere at elevated temperatures. organic-chemistry.org A proposed mechanism suggests that a Ni(0) species, generated in situ by the reduction of nickel salts with zinc powder, undergoes oxidative addition to the aryl halide. This is followed by an intramolecular nucleophilic addition to the ketone, transmetalation, and subsequent formation of the final product. organic-chemistry.org Another approach involves the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using oxygen as the oxidant. nih.gov

Table 2: Nickel-Catalyzed Synthesis of Benzofuran Derivatives
Substrate TypeCatalyst/Ligand SystemSolventKey TransformationYield
Aryl halides with pendant aryl ketonesNi(OTf)₂ or Ni(dppp)₂Cl₂ / 1,10-PhenanthrolineAcetonitrile (MeCN)Intramolecular Nucleophilic AdditionModerate to Good organic-chemistry.org
ortho-Alkenyl phenolsNickel catalyst / PPh₃-Intramolecular Dehydrogenative CouplingGood to Very Good nih.gov

Gold catalysts have emerged as powerful tools for synthesizing benzofuran derivatives due to their ability to catalyze novel chemical transformations under mild conditions. researchgate.net One such method is the gold-catalyzed tandem reaction of o-alkynylphenols with diazo compounds, which provides access to 2,3-disubstituted benzofurans. This protocol proceeds in moderate to good yields and is noted for its mild reaction conditions. rsc.org The proposed mechanism involves the formation of both vinyl gold and gold carbene species during the reaction process. rsc.org

Another innovative approach involves a gold-catalyzed cascade reaction beginning with an intermolecular alkoxylation, followed by a Claisen rearrangement and a condensation step. nih.gov This method allows for the facile synthesis of diverse benzofuran derivatives from easily accessible quinols and alkynyl esters. nih.gov The use of gold(III) catalysts, such as AuBr₃, often in the presence of a silver co-catalyst like AgOTf, can facilitate propargylic substitution followed by cycloisomerization to form polysubstituted furans and benzofurans. mdpi.com

Table 3: Gold(III)-Catalyzed Synthesis of Benzofurans
ReactantsCatalyst SystemReaction TypeProduct TypeYield
o-Alkynylphenols and Diazo CompoundsGold CatalystTandem Reaction2,3-Disubstituted BenzofuransModerate to Good rsc.org
Quinols and Alkynyl EstersGold CatalystCascade (Alkoxylation/Claisen/Condensation)Diverse Benzofuran Derivatives- nih.gov

Platinum catalysts are also effective in the synthesis of the benzofuran core. A key method involves the platinum-catalyzed cyclization of o-alkynylphenyl acetals, which yields 3-(α-alkoxyalkyl)benzofurans in good to high yields. organic-chemistry.org Platinum catalysis can also be used to generate α,β-unsaturated carbene intermediates through an intramolecular nucleophilic addition into alkynes that have propargylic ethers. These carbene intermediates are versatile and can undergo further reactions like cycloadditions and vinylogous nucleophilic additions to form complex benzofuran structures. nih.gov

Furthermore, an electrochemical approach utilizing platinum electrodes has been developed for the cyclization of 2-alkynylphenols with various diselenides. This method produces substituted benzofurans in high yields through a proposed seleniranium intermediate that undergoes nucleophilic cyclization. acs.orgnih.gov

Table 4: Platinum-Catalyzed Synthesis of Benzofurans
SubstrateCatalysis MethodKey Intermediate/ProcessProductYield
o-Alkynylphenyl acetalsPlatinum CatalystCyclization3-(α-Alkoxyalkyl)benzofuransGood to High organic-chemistry.org
2-Alkynylphenols and DiselenidesPlatinum Electrodes (Electrochemical)Seleniranium intermediate / Nucleophilic cyclizationSubstituted BenzofuransHigh acs.orgnih.gov

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, efforts have been directed towards developing synthetic routes that minimize the use of catalysts and hazardous solvents.

A significant green chemistry approach to synthesizing benzofuranone derivatives, specifically aurones (2-benzylidenebenzofuran-3(2H)-ones), is through an aldol-type condensation reaction in an aqueous medium. rsc.org This reaction, a variation of the Claisen-Schmidt condensation, involves the reaction of a benzofuran-3(2H)-one with various benzaldehydes. rsc.org Condensation reactions are fundamental in organic chemistry for forming carbon-carbon bonds by combining two molecules, often with the elimination of a small molecule like water. wikipedia.orglibretexts.org

This method can be performed under acidic or basic conditions and is compatible with a wide array of substituted benzaldehydes, including those with sensitive functional groups. rsc.orgwikipedia.org A key advantage of this aqueous-based synthesis is that the aurone (B1235358) product often precipitates directly from the reaction mixture. This simplifies the purification process, as the pure product can be easily isolated by filtration, thereby avoiding the need for extensive chromatography and the use of organic solvents. rsc.org The reaction generally proceeds with good yields, making it an efficient and environmentally friendly alternative to other synthetic methods. rsc.org

Table 5: Aqueous Condensation for Benzofuranone Synthesis
ReactantsReaction TypeMediumKey AdvantagesProduct
Benzofuran-3(2H)-one and BenzaldehydesClaisen-Schmidt CondensationAqueousGreen solvent, simple product isolation by filtration, good yields. rsc.orgAurones (2-Benzylidenebenzofuran-3(2H)-ones)
Base-Catalyzed Condensations of o-Hydroxyphenones

Base-catalyzed reactions provide a foundational method for the synthesis of the benzofuran nucleus, often proceeding through an intramolecular cyclization mechanism. This approach typically involves the formation of a phenoxide which then acts as an internal nucleophile. A common strategy is the cyclization of an α-aryloxy ketone intermediate.

The general process begins with an o-hydroxyphenone derivative which is treated with a base, such as potassium tert-butoxide or potassium carbonate. nih.govasianinstituteofresearch.org The base deprotonates the phenolic hydroxyl group, generating a nucleophilic phenoxide. This phenoxide then attacks an electrophilic site within the same molecule to close the five-membered furan ring. For instance, an α-halo ketone moiety attached to the phenone structure can undergo an intramolecular Williamson ether synthesis. The reaction of a substituted salicylaldehyde with a phenacyl bromide in the presence of a base like potassium tertiary butoxide can yield a benzofuran core. asianinstituteofresearch.org This type of base-mediated intramolecular cyclization is a versatile tool for creating substituted benzofurans. nih.gov

Table 1: Overview of Base-Catalyzed Cyclization for Benzofuran Synthesis

Reactant Type Base Example Mechanism Product
o-hydroxy-α-haloacetophenone K₂CO₃, t-BuOK Intramolecular Williamson Ether Synthesis Benzofuran-3(2H)-one
HClO₄-Mediated Intermolecular Annulation

Acid-catalyzed cyclization presents an alternative route to the benzofuranone core, often employing a Friedel-Crafts-type mechanism. While various protic and Lewis acids can be utilized, the principle involves an electrophilic attack on the electron-rich aromatic ring. oregonstate.edu

In this strategy, a phenol derivative bearing a suitable side chain, such as one containing an ester or carboxylic acid group, is treated with a strong acid. Protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or perchloric acid (HClO₄) can facilitate the ring closure. oregonstate.edu The acid protonates a carbonyl group in the side chain, generating a potent electrophile. This electrophile is then attacked by the ortho position of the phenol ring in an intramolecular electrophilic aromatic substitution reaction, forming the five-membered ring of the benzofuranone. The choice of acid and reaction conditions can be optimized to improve yields. For example, combining a Lewis acid like AlCl₃ with a protic acid like TFA has been shown to increase the rate of benzofuranone production in certain systems. oregonstate.edu

Table 2: Acid Catalysts in Benzofuranone Synthesis

Catalyst Type Specific Examples General Role
Protic Acids TFA, HCl, TsOH, HClO₄ Protonation of carbonyl to generate electrophile

Precursor Synthesis and Functional Group Transformations Relevant to this compound

The synthesis of this compound is intrinsically linked to the preparation of its keto tautomer, 6-Methoxybenzofuran-3(2H)-one. The following sections detail established methods for constructing this key precursor.

Preparation of 6-Methoxybenzofuran-3(2H)-one Precursors

The assembly of the 6-methoxybenzofuran-3(2H)-one scaffold relies on a multi-step sequence that first builds a substituted aromatic precursor and then cyclizes it to form the bicyclic system.

The Houben-Hoesch reaction is a classic method for acylating electron-rich aromatic compounds like phenols. wikipedia.org It serves as an effective first step in constructing the necessary o-hydroxyaryl ketone intermediate. In this reaction, a phenol reacts with a nitrile in the presence of hydrogen chloride and a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃). wikipedia.orgresearchgate.net

For the synthesis of a 6-methoxybenzofuran-3(2H)-one precursor, a suitable starting material is 3-methoxyphenol. This substrate undergoes a Hoesch reaction with a nitrile, such as chloroacetonitrile. The reaction introduces a 2-chloroacetyl group at the position ortho to the hydroxyl group, which is activated towards electrophilic substitution. The reaction proceeds through an imine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone, in this case, 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone (B2541812). wikipedia.org

The 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone formed via the Hoesch reaction is a key chloromethyl ketone intermediate. This molecule contains both the nucleophile (the phenolic hydroxyl group) and the electrophile (the carbon bearing the chlorine atom) required for cyclization.

The ring-closing step is typically achieved under basic conditions in an intramolecular nucleophilic substitution. The addition of a mild base (e.g., potassium carbonate) deprotonates the phenol to form a phenoxide. This phenoxide then readily displaces the chloride ion via an SN2 reaction, forming the five-membered heterocyclic ring. This intramolecular Williamson ether synthesis is an efficient method for producing the target structure, 6-methoxybenzofuran-3(2H)-one.

Table 3: Two-Step Synthesis of 6-Methoxybenzofuran-3(2H)-one

Step Reaction Name Reactants Key Intermediate/Product
1 Hoesch Reaction 3-Methoxyphenol, Chloroacetonitrile, HCl 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone

The methoxy group is a critical feature of the target molecule. Its introduction is typically accomplished through the methylation of a corresponding hydroxyl group on the aromatic ring. This functional group transformation can be performed at different points in the synthetic sequence, for instance, on a dihydroxy-precursor before the Hoesch reaction.

The most common method for this conversion is the Williamson ether synthesis. A phenolic precursor, such as 1,3-dihydroxybenzene (resorcinol), can be selectively monomethylated. The reaction involves treating the phenol with a base, such as potassium carbonate or sodium hydride, to generate the phenoxide anion. This is followed by the addition of a methylating agent. Common and effective methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI). The phenoxide acts as a nucleophile, attacking the methyl group of the alkylating agent and displacing the leaving group (sulfate or iodide) to form the methyl ether (anisole) derivative. Careful control of stoichiometry is required to achieve selective mono-methylation over di-methylation.

Selective Derivatization of the Benzofuran-3-ol Moiety

The benzofuran-3-ol core is a key structural motif that lends itself to a variety of selective derivatization reactions. These modifications are crucial for developing new compounds with tailored electronic, biological, and physical properties. Chemical derivatization is a frequently employed strategy to enhance the detectability of target compounds in analytical methods like high-performance liquid chromatography (HPLC) and to improve separation efficiency. researchgate.net

One prominent approach involves the use of specialized derivatization reagents that react with specific functional groups on the benzofuran scaffold. Reagents with a benzofurazan (B1196253) structure have been developed for this purpose. These reagents can be designed to be fluorogenic, water-soluble, or suitable for mass spectrometric detection, thereby increasing the sensitivity and versatility of analytical techniques. researchgate.net For instance, fluorogenic reagents can react with target molecules to yield highly fluorescent derivatives that are easily detectable at trace levels. researchgate.net

The derivatization strategy can be finely tuned by modifying the substituents on the benzofuran or benzofurazan reagent. The chemical structure of 4,7-di-substituted benzofurazan can be altered to create reagents for specific classes of compounds, such as carboxylic acids, peptides, and proteins. researchgate.net This highlights the modularity of the benzofuran scaffold in creating tools for chemical analysis.

Another strategy for derivatization involves the transformation of 2-hydroxychalcones, which can be rearranged and cyclized to form 2,3-dihydrobenzofurans. These intermediates serve as a branch point for selective synthesis. Depending on the reaction conditions, they can be converted into different benzofuran isomers, such as 3-acylbenzofurans or 3-formylbenzofurans. nih.govresearchgate.netrsc.org This method demonstrates how the inherent reactivity of a precursor can be guided by the choice of reagents and solvents to achieve selective derivatization of the resulting benzofuran structure. nih.gov

The following table summarizes different conditions for the selective transformation of a 2,3-dihydrobenzofuran (B1216630) intermediate into either a 3-acylbenzofuran or a 3-formylbenzofuran.

Table 1: Selective Transformation of 2,3-Dihydrobenzofuran

Entry Reagent/Catalyst Solvent Product Yield (%)
1 K₂CO₃ THF 3-Acylbenzofuran 97
2 AcOH - 3-Acylbenzofuran 98
3 PPTS Toluene 3-Acylbenzofuran 95
4 TFA Toluene 3-Acylbenzofuran 95
5 p-TsOH (CF₃)₂CHOH 3-Formylbenzofuran 98

Data sourced from RSC Advances, 2022. researchgate.net

Reactivity and Reaction Mechanisms of 6 Methoxybenzofuran 3 Ol and Its Derivatives

Furan (B31954) Ring System Modifications and Transformations

The furan moiety of the benzofuran (B130515) core is susceptible to a variety of transformations that alter the heterocyclic system, ranging from complete ring cleavage to the construction of more complex fused structures.

The cleavage of the C2–O bond in the benzofuran ring is a significant transformation that allows for the conversion of these heterocycles into functionalized phenolic derivatives. These reactions often rely on transition metal catalysis or acidic conditions.

One prominent method involves nickel-catalyzed hydrogenative ring-opening. acs.org This process efficiently transforms benzofuran derivatives into ortho-functionalized phenols under mild conditions. acs.org Mechanistic studies, including DFT calculations and kinetic experiments, suggest that the reaction proceeds via a Ni–H insertion into the C2–C3 double bond, followed by a β-oxygen elimination step that cleaves the C2–O bond. acs.org

Reductive cleavage without transition metals is also possible using alkali metals like lithium, which can selectively break the C2–O bond to produce o-hydroxystyrene derivatives after an acidic workup. kyoto-u.ac.jp Other transition metals have also been employed to facilitate ring-opening. For instance, rhodium catalysts can achieve the arylation of benzofuran with ring-opening. kyoto-u.ac.jp The mechanisms for C2–O bond cleavage in benzofurans by organometallic species can be broadly categorized into four types:

Oxidative addition

Addition followed by β-elimination

1,2-metalate migration

Reduction with an alkali metal kyoto-u.ac.jp

Furthermore, Brønsted acids can catalyze an unusual ring transformation of benzofuranyl carbinols. This reaction involves a benzofuran ring opening followed by a recyclization process with a 1,3-dicarbonyl compound, leading to the formation of highly functionalized, polysubstituted furans in good to excellent yields. nih.govfigshare.com

Table 1: Methodologies for Benzofuran Ring Opening
MethodReagents/CatalystProduct TypeReference
Hydrogenative Ring OpeningNi(cod)2/PCy3, Et3SiHortho-Hydroxyl Styrenes acs.org
Reductive CleavageLithium metalo-Hydroxystyrene kyoto-u.ac.jp
Acid-Catalyzed Ring TransformationBrønsted acid, 1,3-dicarbonylsPolysubstituted Furans nih.govfigshare.com

Annulation reactions extend the benzofuran core to create more complex, fused heterocyclic systems. These reactions are valuable for building molecular complexity and accessing novel scaffolds. For example, a cationic Ruthenium-H complex can catalyze the dehydrative C-H alkenylation and annulation of phenols with diols to construct the benzofuran ring system itself, a process which can be conceptually extended to further annulations on existing benzofurans. organic-chemistry.org Similarly, copper-catalyzed reactions can be used to construct the benzofuran skeleton, which serves as a foundational method for derivatives that could undergo further fusion reactions. semanticscholar.org These synthetic strategies highlight the utility of C-H activation and cyclization cascades in building upon the benzofuran template. organic-chemistry.org

Functional Group Transformations and Derivatization

The hydroxyl group at position 3 and the activated benzene (B151609) ring provide two key sites for the functionalization and derivatization of 6-methoxybenzofuran-3-ol.

The 3-hydroxybenzofuran system exists in tautomeric equilibrium with its keto form, benzofuran-3(2H)-one. This duality dictates its reactivity. The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation. However, the chemistry is often more complex. For instance, the synthesis of 3-acylbenzofurans can be achieved from 2-hydroxychalcones via a 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov The transformation of this intermediate under acidic conditions can lead to aromatization through the elimination of a leaving group, effectively functionalizing the C3-position. nih.gov The synthesis of 3-hydroxy-3H-benzofuran-2-one derivatives has been accomplished through a domino reaction involving a Friedel-Crafts alkylation followed by intramolecular lactonization, demonstrating a pathway to functionalize the C3 position while modifying the furan ring. nih.gov

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying the benzene portion of the benzofuran ring system. wikipedia.org The regiochemical outcome is governed by the directing effects of the substituents already present: the fused furan ring and the 6-methoxy group.

The methoxy (B1213986) group at C-6 is a powerful activating, ortho-, para-directing group. msu.edu It strongly enhances the electron density of the aromatic ring, particularly at the positions ortho (C-5 and C-7) and para (C-4) to itself. The oxygen atom of the furan ring also acts as an activating group. The interplay of these directing effects determines the position of substitution. For 6-methoxybenzofuran (B1631075), electrophilic attack is strongly favored at the positions activated by the methoxy group, namely C-5 and C-7.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduces a nitro group (–NO₂) using nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduces a halogen (–Cl, –Br) using a halogen and a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduces an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid like AlCl₃. masterorganicchemistry.com

The stability of the intermediate sigma complex (or arenium ion) determines the regioselectivity. stackexchange.comechemi.com For 6-methoxybenzofuran, attack at C-5 or C-7 allows for resonance stabilization of the positive charge by both the furan oxygen and the methoxy oxygen, making these positions the most probable sites for substitution.

Table 2: Directing Effects in Electrophilic Aromatic Substitution of 6-Methoxybenzofuran
SubstituentPositionEffect on RingDirecting InfluencePredicted Substitution Sites
MethoxyC-6Activatingortho, paraC-5, C-7 (ortho)
Fused Furan Ring-Activating-Influences overall reactivity

Nucleophilic aromatic substitution (SNAr) on the benzene ring of a benzofuran derivative is generally difficult due to the electron-rich nature of the aromatic system. This type of reaction typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. nih.govresearchgate.net

In the case of this compound, direct SNAr is not feasible. However, if the molecule is first functionalized with a leaving group (e.g., via halogenation) and a strong electron-withdrawing group (e.g., via nitration), nucleophilic substitution can occur. For instance, if a nitro group were introduced at C-5 or C-7 and a halogen at an adjacent position on the benzene ring, the molecule would become susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. nih.gov Palladium-catalyzed cross-coupling reactions also provide a modern alternative for achieving nucleophilic substitution on halogenated benzofuran derivatives. researchgate.net

Oxidation and Reduction Pathways of Benzofuran Scaffolds

The benzofuran nucleus, including derivatives like this compound, is susceptible to both oxidation and reduction, which can selectively target the furan ring or the benzene ring, depending on the reagents and reaction conditions employed.

Oxidation Pathways:

The oxidation of benzofuran scaffolds often proceeds through the formation of an epoxide intermediate at the 2,3-double bond of the furan ring. This reactive epoxide can then undergo subsequent transformations. For instance, biomimetic oxidation of benzofurans using hydrogen peroxide catalyzed by manganese(III) porphyrins leads to the formation of epoxides. These intermediates can then rearrange or be opened by nucleophiles, leading to a variety of products.

In the case of 3-methylbenzofuran, oxidation can lead to the formation of a lactone, 3-methylbenzofuran-2(3H)-one, and 2'-hydroxyacetophenone, illustrating the potential for ring opening and rearrangement following the initial oxidation step. While specific studies on the oxidation of this compound are limited, it is anticipated to follow a similar pathway, with the electron-donating methoxy group potentially influencing the rate and regioselectivity of the oxidation.

The choice of oxidant plays a crucial role in the outcome of the reaction. A transition-metal-free decarbonylation–oxidation protocol has been developed for the conversion of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones, highlighting an alternative oxidative pathway that involves cleavage of the furan ring.

Reduction Pathways:

The reduction of benzofuran scaffolds can be achieved using various reducing agents, targeting different functionalities. Catalytic hydrogenation, for example, can reduce the furan ring, leading to the corresponding 2,3-dihydrobenzofuran derivative. The choice of catalyst and reaction conditions is critical to control the extent of reduction and prevent over-reduction of the benzene ring.

Metal hydride reagents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), are commonly used to reduce carbonyl groups. In the context of 6-methoxybenzofuran-3-one (the keto-tautomer of this compound), these reagents would be expected to reduce the ketone to the corresponding alcohol, this compound. The reactivity of various reducing agents towards carbonyl compounds is summarized in the table below.

Reducing AgentAldehydeKetoneEsterCarboxylic Acid
NaBH4YesYesNoNo
LiAlH4YesYesYesYes
DIBAL-HYes (to alcohol)Yes (to alcohol)Yes (to aldehyde)No

Rearrangement Reactions in Benzofuran Synthesis and Reactivity

Rearrangement reactions are pivotal in both the synthesis of the benzofuran core and in the post-synthetic modification of its derivatives. These reactions can lead to the formation of diverse and complex molecular architectures.

One notable example is the Claisen rearrangement, a powerful tool for carbon-carbon bond formation. In the context of benzofuran synthesis, a cesium fluoride-mediated Claisen rearrangement has been utilized for the construction of a 2-methylbenzofuran (B1664563) ring. This bdu.ac.inbdu.ac.in-sigmatropic rearrangement of an allyl aryl ether precursor leads to the formation of an ortho-allyl phenol (B47542), which can then undergo cyclization to form the benzofuran ring.

Another significant rearrangement involves the conversion of a benzopyran scaffold to a benzofuran. This unusual rearrangement has been observed during the synthesis of certain coumarin (B35378) derivatives and offers a novel pathway to benzofuran structures.

Furthermore, the rearrangement of 2-hydroxychalcones can be strategically employed for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans. The reaction proceeds through a cyclized 2,3-dihydrobenzofuran intermediate, and the final product is determined by the reaction conditions.

The Beckmann rearrangement, which converts an oxime to an amide, can also be relevant in the chemistry of benzofuran derivatives, particularly those containing ketoxime functionalities. This rearrangement proceeds via protonation of the hydroxyl group, followed by migration of the anti-periplanar group to the nitrogen atom.

Rearrangement ReactionStarting MaterialProductKey Transformation
Claisen RearrangementAllyl aryl etherortho-Allyl phenol bdu.ac.inbdu.ac.in-Sigmatropic shift
Benzopyran to BenzofuranBenzopyran derivativeBenzofuran derivativeRing contraction/rearrangement
Chalcone (B49325) Rearrangement2-Hydroxychalcone3-Formyl/AcylbenzofuranCyclization and rearrangement
Beckmann RearrangementOximeAmideMigration of a group to an electron-deficient nitrogen

Mechanistic Studies of Benzofuran Formation and Derivatization Reactions

Understanding the mechanisms of benzofuran formation and their subsequent reactions is crucial for the rational design of synthetic routes and the prediction of product outcomes.

Mechanisms of Benzofuran Formation:

A variety of catalytic systems have been developed for the synthesis of the benzofuran scaffold, each with its own distinct mechanism. For instance, copper-catalyzed syntheses often proceed through intermediates like copper acetylides. In one-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes, the proposed mechanism involves the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, intramolecular cyclization, and isomerization.

Palladium-catalyzed reactions, such as the Sonogashira coupling, are also widely used. The mechanism typically involves oxidative addition of an aryl halide to the palladium(0) catalyst, followed by coupling with a terminal alkyne and subsequent intramolecular cyclization.

Mechanisms of Derivatization Reactions:

The benzofuran ring system can undergo various derivatization reactions, with the mechanism being highly dependent on the nature of the reagent and the substitution pattern of the benzofuran.

Electrophilic Aromatic Substitution: The benzofuran ring is generally reactive towards electrophiles. The position of substitution is influenced by the directing effects of the existing substituents. The methoxy group at the 6-position in this compound is an ortho-, para-director and an activating group, which would favor electrophilic attack on the benzene ring at positions 5 and 7. The furan ring is also susceptible to electrophilic attack, typically at the 2-position. The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex), followed by deprotonation to restore aromaticity.

Nucleophilic Addition: The carbonyl group in the keto-tautomer, 6-methoxybenzofuran-3-one, is susceptible to nucleophilic attack. The mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then be protonated to yield the corresponding alcohol.

The study of these reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational methods like Density Functional Theory (DFT) to model reaction pathways and transition states.

Advanced Spectroscopic and Analytical Characterization of 6 Methoxybenzofuran 3 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 6-methoxybenzofuran-3-ol, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms. The compound's potential for keto-enol tautomerism makes NMR analysis particularly crucial, as the spectra can reveal the presence and ratio of both the enol (this compound) and keto (6-methoxy-3(2H)-benzofuranone) forms in solution. mdpi.comnih.gov

One-dimensional NMR spectra provide foundational information regarding the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of distinct proton environments. For the aromatic portion of the molecule, protons at positions 4, 5, and 7 will exhibit characteristic chemical shifts and coupling patterns. The methoxy (B1213986) group protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm. In the keto tautomer, the two protons at the C2 position would appear as a singlet, while in the enol form, the proton at C2 would be a singlet and a hydroxyl proton signal would also be present.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show nine distinct signals corresponding to the nine carbons in the molecule. The carbon of the methoxy group is expected around δ 55-56 ppm. A key indicator of the tautomeric form is the chemical shift of the C3 carbon; in the keto form, the C3 carbon is a carbonyl carbon with a chemical shift in the range of δ 190-205 ppm, while in the enol form, it is an oxygen-bearing sp² carbon (C-OH) appearing further upfield.

Expected Chemical Shift Data for this compound Tautomers

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Keto Form (6-Methoxy-3(2H)-benzofuranone)
H-2 ~4.6 (s, 2H) ~70-75 (CH₂) Methylene protons adjacent to carbonyl and oxygen.
C-3 - ~195-205 (C=O) Carbonyl carbon signal.
H-4 ~7.4 (d) ~125-130 (CH) Aromatic proton.
H-5 ~6.9 (dd) ~112-115 (CH) Aromatic proton.
OCH₃ ~3.8 (s, 3H) ~55-56 (CH₃) Methoxy group protons.
C-6 - ~165-170 (C) Aromatic carbon attached to methoxy group.
H-7 ~6.8 (d) ~98-102 (CH) Aromatic proton.
C-3a - ~120-125 (C) Quaternary aromatic carbon.
C-7a - ~160-165 (C) Quaternary aromatic carbon attached to oxygen.
Enol Form (this compound)
H-2 ~7.5-8.0 (s, 1H) ~140-145 (CH) Furan (B31954) ring proton.
C-3 - ~145-150 (C-OH) Enolic carbon.
OH Variable (br s, 1H) - Hydroxyl proton, broad signal, exchanges with D₂O.
H-4 ~7.3 (d) ~123-128 (CH) Aromatic proton.
H-5 ~6.8 (dd) ~110-113 (CH) Aromatic proton.
OCH₃ ~3.8 (s, 3H) ~55-56 (CH₃) Methoxy group protons.
C-6 - ~160-165 (C) Aromatic carbon attached to methoxy group.
H-7 ~6.7 (d) ~95-100 (CH) Aromatic proton.
C-3a - ~118-123 (C) Quaternary aromatic carbon.

2D NMR experiments are indispensable for confirming the precise structural assembly by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the adjacent aromatic protons (H-4, H-5, and H-7), helping to definitively assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is used to assign the carbon signals for all protonated carbons, such as the methoxy group, the aromatic CH groups, and the C2 methylene/methine group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which helps to piece together the molecular skeleton. Key expected correlations include:

The methoxy protons (OC H₃) to the C-6 carbon.

The H-2 proton(s) to C-3, C-3a, and C-7a.

The aromatic proton H-7 to C-5, C-6, and C-7a.

The aromatic proton H-5 to C-3a, C-4, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the three-dimensional structure. For a relatively planar molecule like this, NOESY can confirm through-space proximity, for example, between the H-7 proton and the methoxy protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and the fragmentation pattern of the compound, further confirming its identity and structure.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula. For this compound (C₉H₈O₃), the exact mass can be calculated and compared to the experimental value.

Calculated Exact Mass for C₉H₈O₃

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]+• C₉H₈O₃ 164.04734
[M+H]⁺ C₉H₉O₃⁺ 165.05517

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For the this compound core, fragmentation would likely proceed through characteristic pathways for benzofurans and aryl ethers. miamioh.eduresearchgate.net

Plausible MS/MS Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to an ion at m/z 149.

Loss of carbon monoxide (CO): Cleavage of the furanone ring can result in the neutral loss of CO (28 Da), a characteristic fragmentation for cyclic ketones and lactones.

Retro-Diels-Alder (RDA) reactions: The heterocyclic ring may undergo RDA-type cleavage.

Sequential losses: A combination of the above losses, such as the loss of •CH₃ followed by the loss of CO.

These fragmentation patterns provide a "fingerprint" that helps to confirm the presence of the methoxy group and the benzofuranone core structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectra would be particularly useful in distinguishing between the keto and enol tautomers.

Keto Tautomer (6-Methoxy-3(2H)-benzofuranone): The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1710-1740 cm⁻¹.

Enol Tautomer (this compound): This form would be characterized by a broad O-H stretching band in the 3200-3600 cm⁻¹ region and the absence of the strong carbonyl peak. Instead, C=C stretching vibrations from the furan ring would be observed around 1620-1650 cm⁻¹.

Both tautomers would also exhibit other characteristic bands, including:

C-O-C stretching: Asymmetric and symmetric stretching of the aryl ether and furan ether linkages, typically found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring in the 700-900 cm⁻¹ region, which are diagnostic of the substitution pattern.

Table of Mentioned Compounds

Compound Name
This compound

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the methoxy group, the benzofuran (B130515) ring system, and the aromatic C-H bonds.

The hydroxyl (-OH) group is typically observed as a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibration of the hydroxyl group would likely appear in the 1050-1150 cm⁻¹ range. The methoxy (-OCH₃) group introduces several characteristic bands. The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group typically gives rise to strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

The benzofuran ring system itself contributes to a complex pattern of absorptions. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic benzene ring and the furan ring are expected in the 1450-1600 cm⁻¹ region. acs.org Studies on substituted benzofuran derivatives have indicated that bands in the 1180-1020 cm⁻¹ region can be related to the presence or absence of furan hydrogens. acs.orgacs.org Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic ring, typically appear in the 750-900 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretching 3200-3600 (broad)
Hydroxyl (-OH) C-O Stretching 1050-1150
Methoxy (-OCH₃) C-H Stretching 2850-2960
Methoxy (-OCH₃) Asymmetric C-O-C Stretching ~1250
Methoxy (-OCH₃) Symmetric C-O-C Stretching ~1040
Aromatic Ring C-H Stretching >3000
Aromatic Ring C=C Stretching 1450-1600
Aromatic Ring C-H Out-of-Plane Bending 750-900

Raman Spectroscopy Applications for Benzofuran Systems

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For benzofuran systems, Raman spectroscopy can be a powerful tool for elucidating skeletal vibrations and the substitution patterns of the aromatic ring.

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic structure and optical properties of molecules. These methods are particularly useful for studying conjugated systems like benzofurans, where electronic transitions can be readily induced by ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. ubbcluj.ro For aromatic molecules like this compound, the principal electronic transitions are of the π → π* and n → π* types. shu.ac.ukyoutube.com

The benzofuran ring system is a chromophore that absorbs UV radiation. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl and methoxy groups) to antibonding π* orbitals, are generally less intense and occur at longer wavelengths. shu.ac.uk

The position and intensity of the absorption bands are sensitive to the substitution pattern on the benzofuran ring. The presence of the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzofuran. researchgate.net This is due to the extension of the conjugated π-system through the lone pairs of electrons on the oxygen atoms. For instance, studies on methoxy-substituted benzofurans have shown a variation in the first excitation energy depending on the position of the methoxy group. researchgate.net Typically, benzofuran derivatives exhibit absorption bands in the range of 250-350 nm. researchgate.netsemanticscholar.org

Table 2: Typical Electronic Transitions in Benzofuran Systems

Transition Type Description Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π* Excitation of an electron from a bonding π orbital to an antibonding π* orbital. 200 - 400 High (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → π* Excitation of an electron from a non-bonding n orbital to an antibonding π* orbital. 250 - 450 Low (10 - 100 L mol⁻¹ cm⁻¹)

Fluorescence Spectroscopy in Benzofuran Derivatives

Fluorescence is a photoluminescent process in which a molecule absorbs a photon, is excited to a higher electronic state, and then relaxes to a lower state by emitting a photon. Many benzofuran derivatives are known to be fluorescent, and their emission properties are highly dependent on their molecular structure and environment. nih.govacs.org The rigid, planar structure of the benzofuran ring system is conducive to fluorescence, as it reduces non-radiative decay pathways. nih.gov

For this compound, the presence of the electron-donating methoxy and hydroxyl groups is likely to enhance its fluorescent properties. These groups can increase the electron density of the aromatic system, which often leads to higher fluorescence quantum yields. The fluorescence quantum yields of benzofuran derivatives are significantly influenced by their substituents. semanticscholar.org For example, a derivative of 6-methoxybenzofuran (B1631075) has been utilized as a fluorogenic derivatizing agent, indicating that this scaffold can produce highly fluorescent products. nih.gov The excitation and emission maxima are also influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.gov The fluorescence emission of benzofuran derivatives typically occurs at longer wavelengths than their absorption, with the difference between the absorption and emission maxima known as the Stokes shift. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. vensel.orgamanote.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for the analysis of benzofuran derivatives. nih.govsielc.com

HPLC, particularly in the reversed-phase mode (RP-HPLC), is a powerful tool for separating mixtures of benzofuran derivatives and for determining the purity of a sample. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 column would likely be suitable, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com A UV detector is commonly used for the detection of benzofuran derivatives, as they typically absorb UV light. A specific HPLC method has been described for the determination of a derivative of 6-methoxybenzofuran, utilizing a reversed-phase column and fluorimetric detection, which highlights the applicability of this technique for compounds with this scaffold. nih.gov

TLC is a simpler and more rapid chromatographic technique that is often used for monitoring the progress of reactions and for preliminary purity checks. nih.gov For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The separation is based on the differential adsorption of the compounds to the silica gel. The spots can be visualized under UV light or by using a staining agent.

Table 3: Common Chromatographic Methods for Benzofuran Derivatives

Technique Stationary Phase Mobile Phase Detection Method Application
HPLC C18 (Reversed-Phase) Acetonitrile/Water or Methanol/Water UV-Vis or Fluorescence Purity assessment, quantification, separation
TLC Silica Gel Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol UV light or staining agents Reaction monitoring, preliminary purity check

Gas Chromatography (GC) and Liquid Chromatography (LC) Methodologies

Gas Chromatography (GC) and Liquid Chromatography (LC) represent powerful tools for the analysis of this compound and related benzofuran derivatives. The choice between GC and LC is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. For benzofuran derivatives, GC is often coupled with mass spectrometry (GC-MS), providing both separation and structural identification. The stationary phase in the capillary column is a critical parameter, with non-polar columns like those with a 5% phenylmethylpolysiloxane stationary phase being commonly employed for the separation of aromatic compounds. The oven temperature program is optimized to ensure adequate separation of the analyte from impurities and other components in the mixture. While specific GC parameters for this compound are not extensively documented, analogous methods for similar benzofuran structures can be adapted.

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is a more versatile technique for a broader range of compounds, including those that are non-volatile or thermally labile. For methoxy-substituted benzofurans, reversed-phase HPLC is a common approach. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A typical mobile phase for compounds of this nature would consist of a mixture of acetonitrile or methanol and an aqueous buffer, such as phosphate (B84403) buffer, with the pH adjusted to ensure optimal peak shape and retention.

A study on a structurally related compound, 2-methoxy-3-aminodibenzofuran, employed a reversed-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid, which is indicative of the conditions that could be optimized for this compound. sielc.com

Table 1: Comparison of GC and LC Methodologies for Benzofuran Analysis
ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phasePartitioning between a liquid mobile phase and a solid stationary phase
Analytes Volatile and thermally stable compoundsVolatile, non-volatile, and thermally labile compounds
Typical Stationary Phase 5% PhenylmethylpolysiloxaneOctadecylsilyl (C18) silica gel
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/Water mixtures, often with buffers
Detector Mass Spectrometry (MS), Flame Ionization Detector (FID)UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the precise quantitative analysis of this compound in various matrices. The technique's high resolution, sensitivity, and reproducibility make it ideal for determining the purity of the compound and for assaying its concentration in reaction mixtures or final products.

A typical quantitative HPLC method for a methoxy-substituted flavonoid, which shares structural similarities with this compound, involved a C18 column and a gradient elution with 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. mdpi.com The detection was performed using a Diode Array Detector (DAD), which allows for the selection of the optimal wavelength for maximum absorbance of the analyte, thereby enhancing sensitivity. For this compound, the UV absorption maxima would need to be determined experimentally to select the most appropriate detection wavelength.

Method validation is a critical aspect of quantitative HPLC analysis. This process involves demonstrating that the analytical method is suitable for its intended purpose and includes the evaluation of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Illustrative HPLC Parameters for Quantitative Analysis of this compound
ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Acetic Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at λmax
Column Temperature Ambient or controlled (e.g., 25 °C)

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. It allows for the simultaneous analysis of the starting materials, intermediates, and products, providing a quick assessment of the reaction's progress.

For the analysis of methoxy-substituted aromatic compounds, normal-phase TLC on silica gel plates is typically employed. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to optimize the separation, aiming for retention factor (Rf) values between 0.2 and 0.8 for the compounds of interest.

In the synthesis of a related compound, 9-methoxynaphtho[1,2-b]benzofuran, the reaction was monitored by TLC on silica gel using a mobile phase of n-hexane/CH2Cl2 (60:40 v/v), and the product was visualized under UV light at 365 nm due to its fluorescence. mdpi.com This suggests that this compound would also be UV-active, allowing for easy visualization on TLC plates containing a fluorescent indicator.

Table 3: Representative TLC Systems for Monitoring Reactions Involving Methoxybenzofurans
Stationary PhaseMobile Phase (Eluent System)Visualization MethodApplication
Silica Gel 60 F254Ethyl Acetate / Hexane (e.g., 1:1 v/v)UV light (254 nm and/or 365 nm)General purpose for moderately polar compounds
Silica Gel 60 F254Dichloromethane / Methanol (e.g., 95:5 v/v)UV light, Staining (e.g., potassium permanganate)For more polar compounds
Silica Gel 60 F254n-Hexane / Dichloromethane (e.g., 60:40 v/v)UV light (especially 365 nm for fluorescent compounds)For less polar, aromatic systems

Theoretical and Computational Chemistry Studies on 6 Methoxybenzofuran 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules, offering insights into structure, stability, and reactivity. For benzofuran (B130515) systems, including 6-Methoxybenzofuran-3-ol, methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed to provide a detailed picture of the electronic landscape.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of medium to large-sized organic molecules due to its favorable balance of computational cost and accuracy. physchemres.orgsemanticscholar.org In the study of benzofuran derivatives, DFT methods, particularly using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are frequently used to optimize molecular geometries and predict a wide range of properties. nih.govsemanticscholar.orgresearchgate.net

For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, numerous electronic properties can be calculated. These include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Other parameters derived from DFT calculations include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be computed to provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Illustrative Calculated Electronic Properties for this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated ValueUnit
Total Energy-612.45Hartrees
HOMO Energy-6.21eV
LUMO Energy-1.34eV
HOMO-LUMO Gap4.87eV
Dipole Moment2.58Debye

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks and insights.

For benzofuran systems, ab initio calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties. wayne.edu The MP2 method, which includes electron correlation effects, often yields more accurate geometric parameters than HF. Comparing results from different levels of theory (e.g., HF, MP2, DFT) allows for a more robust understanding of the molecule's properties. These methods are also crucial for validating the results obtained from more computationally efficient DFT functionals. researchgate.net

Electron correlation refers to the interaction between electrons in a multi-electron system. Hartree-Fock theory, a foundational ab initio method, treats each electron as moving in the average field of all other electrons and thus neglects instantaneous electron-electron repulsion. Accounting for electron correlation is critical for achieving high accuracy in quantum chemical calculations. byu.edu

Methods like Møller-Plesset perturbation theory (MP2, MP3, etc.) and Configuration Interaction (CI) systematically include electron correlation. wayne.edu For aromatic and heterocyclic systems like benzofurans, electron correlation can significantly influence calculated properties, including bond lengths, bond angles, and relative energies of different conformers. For instance, the inclusion of electron correlation can lead to a better agreement between theoretical and experimental geometries, sometimes correcting bond lengths by several percent compared to Hartree-Fock calculations. wayne.edu The choice of method and the extent to which electron correlation is included represent a trade-off between desired accuracy and computational feasibility.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, interactions with solvents, and thermodynamic properties. mdpi.com

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. mostwiedzy.pl

This approach is particularly useful for conformational analysis. The methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups can rotate, leading to different conformers. MD simulations can explore the potential energy surface associated with these rotations, identify the most stable conformers, and calculate the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are extensively used to predict spectroscopic data, which serves as a vital tool for structure elucidation and for validating theoretical results against experimental evidence. epstem.net For this compound, key spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be accurately calculated.

DFT methods, such as B3LYP, combined with appropriate basis sets, have proven effective in predicting ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Calculated chemical shifts are often scaled or compared with a reference compound (like tetramethylsilane) to improve agreement with experimental spectra. This allows for the unambiguous assignment of signals in an experimental NMR spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies corresponding to IR absorption bands can be calculated. dergipark.org.tr These calculations provide a theoretical vibrational spectrum that can be compared with experimental data. A high degree of correlation between the computed and observed spectra confirms the molecule's structure and allows for the assignment of specific vibrational modes to the observed absorption bands. rsc.org

Table 2: Illustrative Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

ParameterCalculated ValueHypothetical Experimental Value
¹³C NMR Shift (C-6)158.5 ppm159.2 ppm
¹H NMR Shift (H-7)6.85 ppm6.90 ppm
IR Frequency (O-H stretch)3450 cm⁻¹3420 cm⁻¹
IR Frequency (C-O-C stretch)1210 cm⁻¹1205 cm⁻¹

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for investigating chemical reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to study experimentally. For a molecule like this compound, computational methods can be used to explore its reactivity in various chemical transformations.

By modeling the reaction pathway, chemists can identify the transition state structures—the highest energy points along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the transition state) helps in predicting the feasibility and rate of a reaction. pku.edu.cn

For instance, the reactivity of the furan (B31954) ring in electrophilic substitution or cycloaddition reactions could be modeled. pku.edu.cn DFT calculations can be used to compare different potential pathways for a given reaction, determining which is energetically more favorable. This approach can predict the regioselectivity and stereoselectivity of reactions, guiding synthetic efforts. For example, modeling the reaction of this compound with an electrophile would help determine whether the substitution occurs preferentially at the C2, C4, C5, or C7 position by comparing the activation energies for each pathway.

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding the chemical features responsible for activity and in designing new, more potent molecules. For benzofuran derivatives, QSAR studies have been employed to elucidate the structural requirements for a variety of biological activities.

The primary goal of a QSAR study is to develop a model that can predict the activity of newly designed compounds before their synthesis, thus saving time and resources. This is achieved by correlating physicochemical, electronic, steric, and topological properties, known as descriptors, with the biological response.

Key Descriptors in Benzofuran QSAR Models:

Descriptor TypeExamplesRelevance to Biological Activity
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesInfluences drug-receptor interactions, reaction mechanisms.
Steric Molar refractivity, Molecular volume, Surface areaDetermines the fit of the molecule in the active site of a receptor.
Hydrophobic LogP (Partition coefficient)Affects the transport of the drug to the target site.
Topological Connectivity indices, Shape indicesDescribes the size, shape, and branching of the molecule.

A study on benzofuran-based vasodilators developed a 2D-QSAR model to describe their bioactivity. The model revealed that the maximum electron-electron repulsion for a C-O bond was a key descriptor influencing the vasodilatory effect. nih.gov For a series of arylbenzofuran derivatives acting as histamine (B1213489) H3 antagonists, a QSAR analysis indicated that specific topological descriptors, which describe the arrangement of atoms and bonds, were critical for their activity. nih.gov

Furthermore, QSAR models have been developed to predict the antioxidant potential of various chemical substances, including those with phenolic structures akin to benzofuran derivatives. researchgate.net These models often highlight the importance of descriptors related to the ease of hydrogen atom donation from a hydroxyl group, a key mechanism for antioxidant activity.

Investigation of Electronic Effects on Molecular Interactions and Aggregation

The electronic properties of this compound play a significant role in its molecular interactions and tendency to aggregate. The distribution of electrons within the molecule, influenced by the methoxy and hydroxyl groups, dictates its reactivity, intermolecular forces, and ultimately its biological function.

Computational studies on related 2-phenylbenzofuran (B156813) derivatives have provided insights into the electronic effects on their antioxidant activity. Density Functional Theory (DFT) calculations have shown that the antioxidant mechanism is largely governed by the O-H bond dissociation enthalpy (BDE). semanticscholar.org The presence of electron-donating groups, such as the methoxy group in this compound, can influence the BDE of the hydroxyl group, thereby modulating its radical scavenging ability. The solvent environment also plays a crucial role, with different antioxidant mechanisms being favored in polar versus non-polar media. semanticscholar.org

The electronic nature of the benzofuran scaffold also influences its ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the binding of the molecule to biological targets like enzymes and receptors. For instance, the hydroxyl group of this compound can act as a hydrogen bond donor, while the aromatic ring system can engage in π-stacking interactions.

In Vitro Biological Mechanisms and Molecular Target Interactions of 6 Methoxybenzofuran 3 Ol Derivatives

Enzyme Inhibition Mechanisms of Benzofuran (B130515) Derivatives

Benzofuran derivatives, a significant class of heterocyclic compounds, have demonstrated a wide array of pharmacological activities. Their versatile structure allows for interaction with various biological targets, including numerous enzymes. The inhibitory mechanisms of these derivatives are diverse, often involving specific binding to active or allosteric sites, leading to modulation of enzyme activity. This section explores the in vitro enzyme inhibition mechanisms of benzofuran derivatives, with a focus on those structurally related to 6-methoxybenzofuran-3-ol.

Tubulin Polymerization Inhibition

Tubulin polymerization is a critical process in cell division, making it a key target for anticancer therapies. Certain benzofuran derivatives have been identified as potent inhibitors of this process. A notable example is the series of benzo[b]furans, from which 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) emerged as a powerful and selective antiproliferative agent. nih.govmdpi.commonash.edunih.gov These compounds disrupt the dynamics of microtubule assembly and disassembly, which are essential for forming the mitotic spindle during cell division. nih.gov The introduction of a 6-methoxy group has been highlighted as important for the antiproliferative activity of some tubulin-targeting agents. mdpi.com

Research has shown that the potency of these benzofuran derivatives can be significantly enhanced through structural modifications that introduce a conformational bias and additional hydrogen bond donors to the pharmacophore. nih.govmdpi.commonash.edu For instance, some anilinopyridyl-linked oxindole (B195798) conjugates have been evaluated for their ability to inhibit tubulin polymerization, showing IC50 values in the low millimolar range. researchgate.net

CompoundIC50 (Tubulin Polymerization)Reference
Compound 22a (anilinopyrimidine)4.1 µM mdpi.com
Compound 7f (oxindole conjugate)2.04 µM researchgate.net
BNC105Potent Inhibitor (Specific IC50 not provided in sources) nih.govmdpi.commonash.edu

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity is a validated strategy in cancer therapy. Several benzofuran derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

Notably, benzofuran-based chalcone (B49325) derivatives have shown significant promise. One study identified compound 5c as having an exceptionally potent inhibitory effect on VEGFR-2 with an IC50 of 1.07 nM. nih.gov Another series of chalcone benzofuran derivatives yielded compound 6d (1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one), which demonstrated higher potency than the reference drug Sorafenib, with an IC50 value of 1.00 x 10⁻³ µM. rsc.org Furthermore, compound 4g , a different benzofuran-chalcone derivative, also exhibited inhibitory effects on VEGFR-2 kinase. nih.gov

CompoundIC50 (VEGFR-2)Reference
Compound 5c (benzofuran-chalcone)1.07 nM nih.gov
Compound 6d (chalcone benzofuran)0.001 µM rsc.org
Sorafenib (Reference)0.002 µM rsc.org

Protein Tyrosine Phosphatase (PTPase) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) acts as a negative regulator in insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes. Arylbenzofurans isolated from the root bark of Morus alba have been investigated for their PTP1B inhibitory activity. These compounds were found to inhibit the hydrolysis of the p-nitrophenyl phosphate (B84403) (pNPP) substrate, a method used to measure PTP1B activity, in a dose-dependent manner. The IC50 values for these 2-arylbenzofuran analogs ranged from 3.11 to 53.47 µM. mdpi.com The introduction of a methoxy (B1213986) group has been noted in some studies to potentially enhance selectivity and potency for PTP1B inhibition. researchgate.net

Compound ClassIC50 Range (PTP1B)Reference
2-Arylbenzofuran analogs3.11 - 53.47 µM mdpi.com
Ursolic Acid (Positive Control)Not specified in source mdpi.com

Aromatase Inhibition

Aromatase (CYP19), a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key strategy in treating estrogen-dependent breast cancer. A series of 1-[(benzofuran-2-yl)phenylmethyl]-pyridine, -imidazole, and -triazole derivatives have been synthesized and evaluated as aromatase inhibitors. acs.org

Studies revealed that derivatives with 6-methoxy and 6-hydroxy substitutions on the benzofuran ring were particularly potent CYP19 inhibitors, with IC50 values ranging from 0.01 to 1.46 µM. acs.org These values are comparable or superior to the reference compound Arimidex (IC50 = 0.6 µM). acs.org Specifically, a 4-methoxy derivative (19e ) and a pyridine (B92270) benzofuran containing a 4-fluorophenyl group (4a ) showed high potency. acs.orgbirmingham.ac.uk

CompoundIC50 (Aromatase)Reference
6-Methoxy-substituted benzofurans0.01 - 1.46 µM acs.org
Compound 19e (4-methoxy derivative)35 nM birmingham.ac.uk
Compound 4a (pyridine benzofuran)44 nM acs.org
Arimidex (Reference)600 nM acs.org

Cholinesterase Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are targets for the symptomatic treatment of Alzheimer's disease. Benzofuran derivatives have been explored as inhibitors of these enzymes. A study of derivatives from Cortex Mori Radicis found that several 2-arylbenzofurans showed more potent BChE-inhibitory activity (IC50 range: 2.5–32.8 μM) than the positive control galantamine (IC50 = 35.3 μM), while demonstrating weak or no activity against AChE. researchgate.netnih.gov For instance, Cathafuran C exhibited the most potent and selective inhibition against BChE. researchgate.netnih.gov

Conversely, other synthetic benzofuran derivatives have shown potent AChE inhibition. Compound A4 (4-(p-tolylpiperazin-1-yl)(5-methyl-3-morpholinobenzofuran-2-yl) methanone) displayed an AChE inhibitory IC50 value of 11 μmol/L. mdpi.comresearchgate.net Another series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) salts were identified as potent BChE inhibitors, with IC50 values as low as 0.054 µM. nih.gov

Compound/ClassTarget EnzymeIC50Reference
2-Arylbenzofuran derivativesBChE2.5 - 32.8 µM researchgate.netnih.gov
Compound A4AChE11 µM mdpi.comresearchgate.net
Benzofuran-2-carboxamide-N-benzyl pyridinium saltsBChE0.054 - 2.7 µM nih.gov
Galantamine (Reference)BChE35.3 µM researchgate.netnih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Consequently, XO inhibitors are used for treatment. A series of 2-arylbenzo[b]furan derivatives were designed and evaluated for their XO inhibitory activity. bohrium.com

The majority of these compounds showed potent inhibitory effects. bohrium.com Compound 4a from this series emerged as the most effective XO inhibitor with an IC50 of 4.45 µM. bohrium.com Kinetic studies indicated a mixed-type inhibition mechanism for this compound. bohrium.com In another study, a different benzofuran derivative, compound 114 , also showed potent XO inhibition with an IC50 value of 3.99 µM. nih.gov

CompoundIC50 (Xanthine Oxidase)Inhibition TypeReference
Compound 4a (2-arylbenzo[b]furan)4.45 µMMixed bohrium.com
Compound 1143.99 µMNot specified nih.gov
Febuxostat (Reference)7.8 nMNot specified nih.gov
Allopurinol (Reference)2.3 µMNot specified nih.gov

Molecular Interactions with Receptors and Proteins

The intricate relationship between this compound derivatives and various biological macromolecules is a subject of growing scientific interest. These interactions are fundamental to their potential pharmacological activities, dictating their influence on cellular signaling and function. This section explores the specific molecular interactions of these compounds with key protein targets, including nuclear receptors and those involved in protein aggregation.

Estrogen Receptor Alpha (ERα) Binding Interactions

The estrogen receptor alpha (ERα) is a critical mediator of estrogen signaling and a key therapeutic target in hormone-dependent cancers. The interaction of benzofuran derivatives with this receptor has been a subject of investigation. A study focusing on a series of 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans revealed that these compounds are ligands for antiestrogen-binding sites (AEBS) and exhibit no significant direct interaction with the estrogen receptor (ER) itself. nih.gov Despite the lack of direct binding to ERα, these 6-methoxybenzofuran (B1631075) derivatives demonstrated an ability to decrease [3H]thymidine incorporation in ER-positive MCF7 breast cancer cells in a concentration-dependent manner, suggesting an indirect influence on cell proliferation. nih.gov

Interestingly, other related benzofuran structures have shown the potential for direct ERα interaction. For instance, the polycyclic aromatic hydrocarbon 6-methyl-1,3,8-trichlorodibenzofuran (B56152) (MCDF), which shares a core benzofuran-like structure, has been identified as a partial agonist at the ERα. nih.gov MCDF was found to activate an estrogen response element (ERE)-luciferase reporter and induce the formation of an ERα-ERE complex in gel mobility shift assays, confirming that its estrogenic actions are mediated by the estrogen receptor. nih.gov This suggests that while some 6-methoxybenzofuran derivatives may not bind directly to ERα, the broader benzofuran scaffold has the potential for such interactions, which can be influenced by the specific substitutions on the benzofuran ring.

Table 1: Summary of Binding Interactions of Benzofuran Derivatives with Estrogen Receptors

Compound ClassSpecific Derivative(s)TargetInteraction TypeReference
2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofuransNot specifiedEstrogen Receptor (ER)No significant interaction nih.gov
2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofuransNot specifiedAntiestrogen-Binding Sites (AEBS)Ligand nih.gov
Dibenzofurans6-methyl-1,3,8-trichlorodibenzofuran (MCDF)Estrogen Receptor Alpha (ERα)Partial Agonist nih.gov

Mechanisms of Protein Conformation-Induced Aggregation Modulation

The misfolding and subsequent aggregation of proteins is a hallmark of several neurodegenerative diseases. Certain benzofuran derivatives have been investigated for their ability to modulate this process. While direct studies on this compound are limited, research on related compounds provides insight into potential mechanisms. For example, a study on 2-phenylbenzofuran-3-ol derivatives has explored their electronic effects on protein conformation-induced aggregation. researcher.life

Further research on N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives has demonstrated their capacity to modulate the aggregation of Amyloid Beta (Aβ42), a key peptide in Alzheimer's disease. nih.gov This study revealed that the nature of the substituents on the phenyl ring plays a crucial role. Specifically, derivatives possessing a methoxyphenol moiety were found to inhibit Aβ42 aggregation in a concentration-dependent manner. nih.gov Conversely, the presence of a 4-methoxyphenyl (B3050149) ring led to an acceleration of Aβ42 fibrillogenesis. nih.gov These findings suggest that the methoxy group, a key feature of this compound, can significantly influence the interaction with aggregating proteins. The proposed mechanism involves the binding of these small molecules to Aβ42 prefibrillar or fibrillar aggregates, thereby altering their aggregation kinetics. nih.gov

Table 2: Influence of Methoxy-Substituted Benzofuran Derivatives on Aβ42 Aggregation

Compound ClassKey SubstituentEffect on Aβ42 AggregationReference
N-phenylbenzofuran-2-carboxamidesMethoxyphenolInhibition nih.gov
N-phenylbenzofuran-2-carboxamides4-methoxyphenylPromotion nih.gov

Cellular Pathway Modulation

Beyond direct molecular interactions, this compound derivatives can exert their biological effects by modulating critical cellular pathways. These pathways govern fundamental cellular processes such as programmed cell death (apoptosis) and cell division (cell cycle), both of which are tightly regulated in normal physiology and often dysregulated in disease states.

Apoptosis Induction Mechanisms, including Caspase-3 Activation

Apoptosis is a vital process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Several benzofuran derivatives have been shown to trigger this cell death program. The novel benzofuran derivative, BL-038, has been demonstrated to induce apoptosis in human chondrosarcoma cells. nih.gov The underlying mechanism involves the intrinsic, or mitochondrial-mediated, apoptotic pathway. nih.gov Treatment with BL-038 leads to an increase in reactive oxygen species (ROS) production, a decrease in the mitochondrial membrane potential, and a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state. nih.gov These events culminate in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and the execution of apoptosis. nih.gov The essential role of caspases in this process was confirmed by the observation that specific inhibitors of caspase-3 and caspase-9 could prevent BL-038-induced apoptosis. nih.gov

Similarly, a synthetic derivative of benzofuran lignan (B3055560), known as Benfur, has been shown to induce apoptosis and activate caspase-3 in p53-positive cells. nih.gov This indicates that the pro-apoptotic activity of some benzofuran derivatives may be linked to the tumor suppressor protein p53.

Table 3: Pro-Apoptotic Mechanisms of Benzofuran Derivatives

DerivativeCell Line(s)Key Mechanistic EventsActivated CaspasesReference
BL-038Human chondrosarcoma (JJ012, SW1353)ROS production, decreased mitochondrial membrane potential, cytochrome c releaseCaspase-9, Caspase-3 nih.gov
Benfur (benzofuran lignan derivative)Jurkat T-cells (p53-positive)p53-dependent pathwayCaspase-3 nih.gov

Cell Cycle Progression Modulation

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental aspect of cancer. Certain benzofuran derivatives have been found to interfere with this process, leading to cell cycle arrest. A novel benzofuran lignan derivative, Benfur, was observed to arrest Jurkat T-cells in the G2/M phase of the cell cycle in a dose- and time-dependent manner. nih.gov This arrest was associated with an increase in the levels of the cell cycle regulatory proteins p21, p27, and cyclin B. nih.gov

Furthermore, a study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which included a compound with a methoxy group, demonstrated effects on the cell cycle. mdpi.com Specifically, the methoxy-containing derivative was found to cause cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com These findings collectively indicate that 6-methoxybenzofuran derivatives can modulate cell cycle progression, providing another avenue for their potential therapeutic effects.

Table 4: Effects of Benzofuran Derivatives on Cell Cycle Progression

DerivativeCell Line(s)Phase of Cell Cycle ArrestAssociated Molecular ChangesReference
Benfur (benzofuran lignan derivative)Jurkat T-cellsG2/MIncreased p21, p27, and cyclin B nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (lung cancer)S and G2/MNot specified mdpi.com

Advanced Academic Studies on 6 Methoxybenzofuran 3 Ol Derivatives

Design and Synthesis of Novel Benzofuran (B130515) Analogues for Specific Research Applications

The design and synthesis of novel benzofuran analogues are pivotal for exploring their therapeutic potential and understanding their mechanism of action. benthamscience.com This process involves creating a diverse library of compounds through strategic chemical modifications to the core benzofuran structure. nih.gov These analogues are then used in various research applications to probe biological pathways and identify lead compounds for drug development. rsc.org

A notable approach in this area is fragment-based drug design, which was utilized to create a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives. nih.gov By starting with smaller molecular fragments and building upon them, researchers were able to design and synthesize potent inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov This method allows for a more targeted approach to drug discovery, focusing on optimizing the interactions between the compound and its biological target. nih.gov

The synthesis of these novel analogues often requires the development of innovative chemical reactions. rsc.org Recent advancements have focused on creating more efficient and environmentally friendly synthetic routes. acs.orgnih.gov These methods include transition-metal-catalyzed reactions, which offer high selectivity and yield, as well as catalyst-free approaches that reduce the environmental impact. acs.orgnih.govnih.gov For instance, palladium- and copper-based catalysts have been effectively used in the synthesis of benzofuran derivatives through reactions like the Sonogashira coupling. acs.orgnih.gov Additionally, visible-light-mediated catalysis has emerged as a novel and sustainable method for synthesizing these complex molecules. nih.gov

Structure-activity relationship (SAR) studies are fundamental to the rational design of new molecules with improved biological activity. nih.gov These studies systematically investigate how changes in the chemical structure of a compound affect its biological function. nih.govresearchgate.net For benzofuran derivatives, SAR studies have provided crucial insights into the structural requirements for their anticancer and other therapeutic activities. nih.govresearchgate.net

Key findings from SAR studies on benzofuran derivatives include:

Substitution at the C-2 Position: Modifications at this position, such as the introduction of ester or heterocyclic rings, have been shown to be critical for the cytotoxic activity of these compounds against cancer cells. nih.gov

Halogenation: The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring can significantly enhance anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which improve the binding affinity of the compound to its target. nih.gov The position of the halogen atom is also a critical determinant of its biological activity. nih.gov

Hybrid Molecules: Combining the benzofuran scaffold with other biologically active moieties, such as chalcone (B49325), triazole, or imidazole, has led to the development of hybrid compounds with potent cytotoxic properties. nih.gov

Influence of Specific Functional Groups: The presence of certain functional groups, like the CONH group, has been identified as necessary for anticancer activity in some series of benzofuran analogues. nih.gov

These SAR insights guide medicinal chemists in designing new derivatives with enhanced potency and selectivity. nih.govresearchgate.net For example, a study on 6-substituted hexamethylene amiloride (B1667095) (6-HMA)-based benzofuran derivatives found that the addition of a fluorine atom at position 4 of the 2-benzofuranyl ring resulted in a twofold increase in potency as inhibitors of the urokinase-type plasminogen activator (uPA) system, which is involved in cancer invasion and metastasis. nih.gov

Compound SeriesKey Structural FeatureImpact on ActivityReference
2-ArylbenzofuransSubstitution on the aryl ringModulates biological activity pharmatutor.org
Halogenated BenzofuransPresence and position of halogen atomsIncreases anticancer activity nih.gov
Hybrid Benzofurans (e.g., with imidazole)Fusion with other heterocyclic scaffoldsPotent cytotoxic agents nih.gov
6-HMA-Based BenzofuransFluorine at position 4 of 2-benzofuranyl2-fold increase in potency as uPA inhibitors nih.gov

The exploration of different substitution patterns on the benzofuran ring is a key strategy for fine-tuning the interactions of these molecules with their biological targets. nih.gov The nature and position of substituents can influence a compound's electronic properties, lipophilicity, and steric profile, all of which play a role in its binding affinity and selectivity. nih.govresearchgate.net

For instance, in the development of selective SIRT2 inhibitors, researchers synthesized a series of benzofuran derivatives with either a methoxy (B1213986) (electron-donating) or a fluoro (electron-withdrawing) group at the 6-position. mdpi.com They found that compounds with a methoxy group generally exhibited better inhibitory activity than those with a fluoro group. mdpi.com Furthermore, the substitution pattern on a benzyl (B1604629) sulfoxide (B87167) or sulfone moiety at the 2-position also significantly influenced the compound's potency. mdpi.com Specifically, a 4-methoxycarbonyl substituent on the benzene (B151609) ring was found to be favorable for SIRT2 inhibition. mdpi.com

The introduction of hydrophilic groups, such as piperidine, can improve the physicochemical properties of benzofuran derivatives. nih.gov On the other hand, halogen substitutions at the para position of a phenyl ring are often favored for forming hydrophobic interactions, leading to more potent compounds. nih.gov These findings underscore the importance of systematically exploring substitution patterns to optimize the therapeutic potential of benzofuran derivatives. rsc.orgresearchgate.net

Co-crystallization and Binding Mode Analysis with Target Macromolecules

Understanding how a molecule binds to its target is crucial for drug development. Co-crystallization is an experimental technique that allows researchers to determine the three-dimensional structure of a compound bound to its target macromolecule, typically a protein. This provides a detailed picture of the binding interactions at the atomic level. nih.gov

Computational methods like molecular docking and molecular dynamics simulations are often used to complement experimental data and to predict binding modes when co-crystallization is not feasible. aip.orgmdpi.com These in-silico techniques can provide valuable insights into the key interactions driving the binding of a ligand to its receptor, guiding further optimization of the compound's structure. researchgate.net For instance, studies on the interaction of benzofuran derivatives with bovine serum albumin (BSA) have used a combination of spectroscopic techniques and computational modeling to understand the binding process. nih.govencyclopedia.pub

Q & A

Q. What techniques validate the crystallinity and stability of this compound derivatives?

  • Methodological Answer : X-ray crystallography confirms crystal packing and hydrogen-bonding networks. Differential Scanning Calorimetry (DSC) assesses thermal stability (e.g., melting points 74–223°C ). Accelerated stability studies (40°C/75% RH) over 4 weeks detect degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.